

Inter-laboratory Comparison of Octanoylcarnitine (C8) Measurement

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Compound of Interest

Compound Name: Octanoylcarnitine

Cat. No.: B1202733

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The analysis of **octanoylcarnitine** is predominantly performed using tandem mass spectrometry (MS/MS).[6] Laboratories participating in the NSQAP receive dried blood spot (DBS) samples with known, albeit undisclosed to the participants, concentrations of various analytes, including **octanoylcarnitine**. The laboratories then analyze these samples and report their quantitative results back to the NSQAP. This process allows for an objective assessment of individual laboratory performance and a broad overview of the state of **octanoylcarnitine** measurement across the field.

Quantitative Data Summary

The following table summarizes results from a proficiency testing event involving U.S. public health newborn screening laboratories, showcasing the variability in measurements of a single proficiency testing sample.

Analyte	Specimen ID	Expected Value (μmol/L)	CDC PT Value (μmol/L)	Mean of Raw PT Values (μmol/L)	Range of Raw PT Values (μmol/L)
Octanoylcarnitine (C8)	41961	1.57	1.57	1.59	1.09–2.51

Data adapted from a study on harmonizing newborn screening laboratory proficiency test results.[7]

The data reveals a notable range in the reported concentrations for the same sample, highlighting the importance of standardization and participation in proficiency programs.

Further insight into the precision of **octanoylcarnitine** measurements is provided by the coefficient of variation (CV%) observed at different concentrations in a single laboratory setting, which is a critical parameter for assessing method performance.

Analyte	Concentration Level	Mean (μmol/L)	CV%
Octanoylcarnitine (C8)	Low	0.023	13.3
Medium	0.066	15.5	
High	2.592	7.0	

Data reflects intra-laboratory variability and is adapted from a study on tandem mass spectrometry of acylcarnitines.[\[8\]](#)

Experimental Protocols

The measurement of **octanoylcarnitine** from biological samples, typically dried blood spots, involves several key steps from sample preparation to analysis by tandem mass spectrometry. Two primary methodologies are employed: one involving a derivatization step (butyl esterification) and another where the analytes are measured as their native free acids (underivatized).

Sample Preparation from Dried Blood Spots (DBS)

- **Punching:** A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
- **Extraction:** 100 μL of a methanol solution containing deuterated internal standards (e.g., [d3]-**octanoylcarnitine**) is added to each well.
- **Elution:** The plate is sealed and agitated for 30-60 minutes at room temperature to elute the acylcarnitines from the filter paper.

- **Drying:** The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization (Butyl Esterification Method)

- **Reagent Addition:** 50-100 μL of 3N HCl in n-butanol is added to each dried sample well.
- **Incubation:** The plate is sealed and incubated at 60-65°C for 15-20 minutes.
- **Drying:** The derivatization reagent is evaporated under a stream of nitrogen.
- **Reconstitution:** The dried residue is reconstituted in a mobile phase solution for injection into the mass spectrometer.

Underivatized (Free Acid) Method

- After the initial extraction and drying step, the sample is directly reconstituted in the mobile phase for analysis without the derivatization process.

Tandem Mass Spectrometry (MS/MS) Analysis

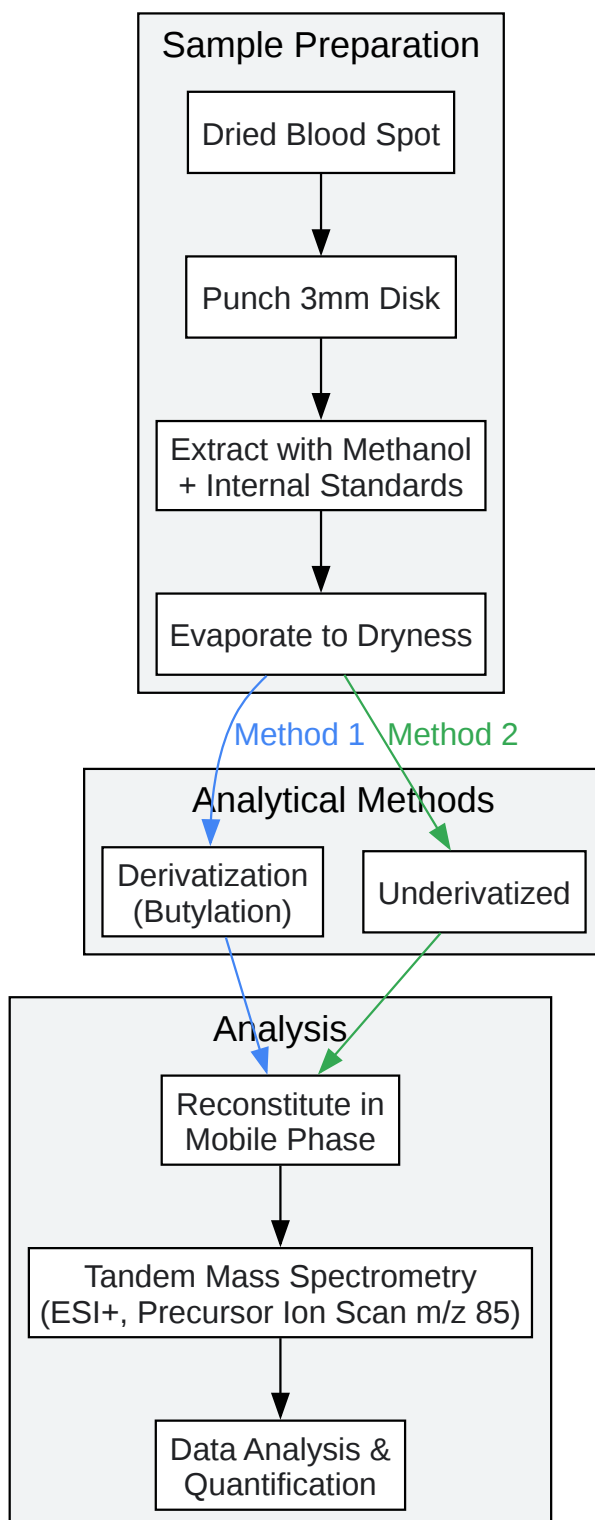
- **Ionization:** Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions $[\text{M}+\text{H}]^+$ of the acylcarnitines.
- **Mass Analysis:**
 - **MS1 (First Mass Analyzer):** Separates the ions based on their mass-to-charge ratio (m/z).
 - **Collision Cell:** The selected ions are fragmented by collision with an inert gas (e.g., argon). Acylcarnitines characteristically lose a neutral fragment of 85 Da (trimethylamine and a protonated C3 fragment).
 - **MS2 (Second Mass Analyzer):** The resulting fragment ions are analyzed. For acylcarnitines, a precursor ion scan of m/z 85 is commonly used for detection and quantification.
- **Quantification:** The concentration of **octanoylcarnitine** is determined by comparing the signal intensity of the analyte to that of its co-eluting, stable isotope-labeled internal

standard.

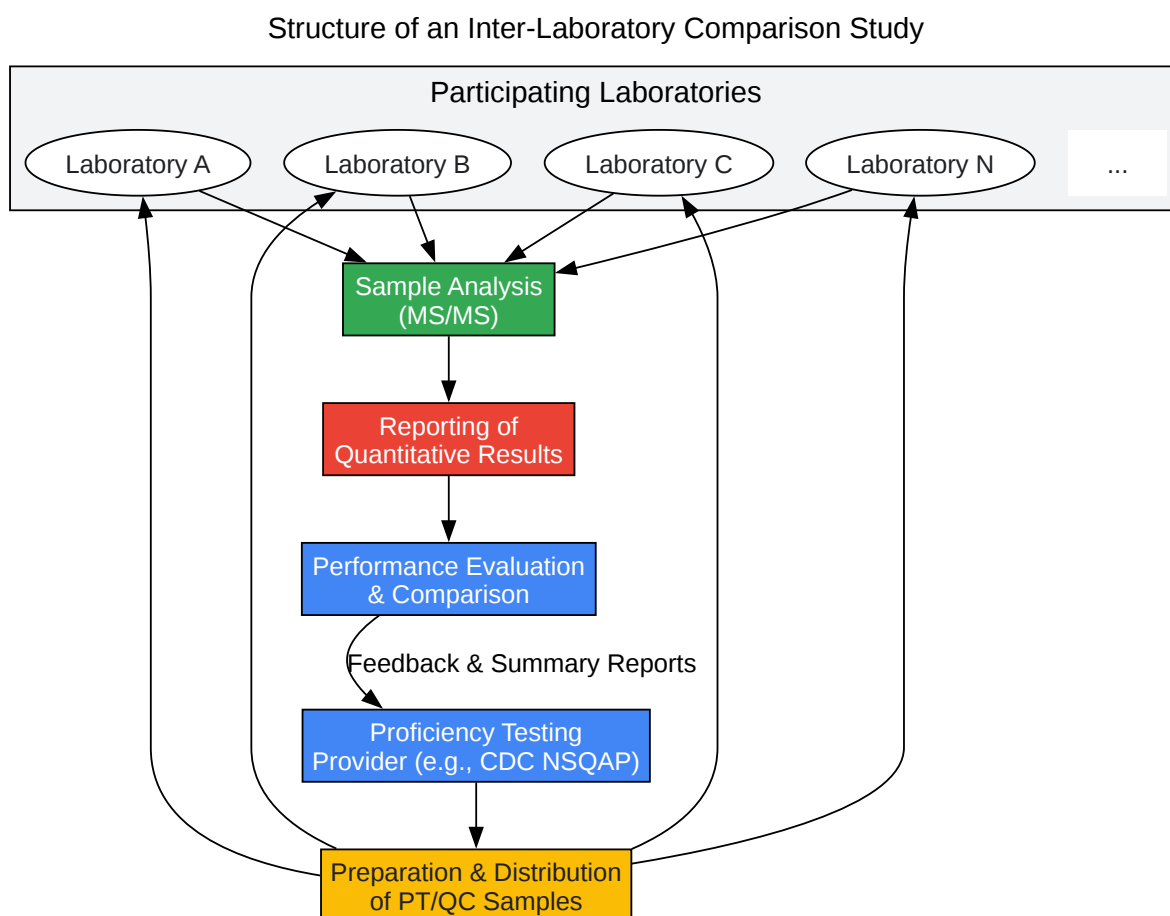
Visualizations

Experimental Workflow for Octanoylcarnitine Measurement

Experimental Workflow for Octanoylcarnitine Measurement

[Click to download full resolution via product page](#)Caption: Workflow for **octanoylcarnitine** analysis from dried blood spots.

Inter-Laboratory Comparison Study Design



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Caption: Design of an inter-laboratory proficiency testing program.

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